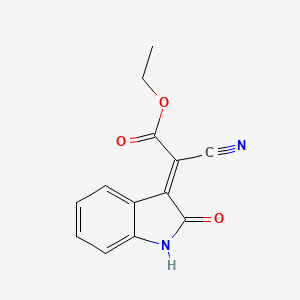

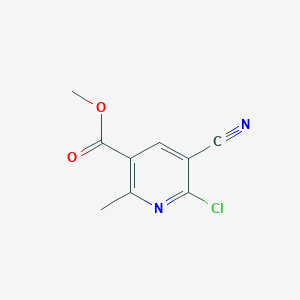

3-羟基-5-(甲硫基)-1,2-噻唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is not directly mentioned in the provided papers. However, the papers discuss related sulfur-containing heterocyclic compounds, which can provide insights into the chemical behavior and synthesis of similar compounds. The first paper describes the synthesis of a 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole derivative, while the second paper details the synthesis of a 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine derivative and its subsequent reactions .

Synthesis Analysis

The synthesis methods described in the papers involve condensation reactions and reactions with various alkylating agents. In the first paper, the synthesis of the naphtho-triazino-thiadiazole derivative is achieved through the condensation of a brominated naphthalene dione with an amino-triazole dithiol in DMF . The second paper outlines the synthesis of a tetrahydropyrimidine derivative, which is then reacted with chloroacetic acid derivatives and methyl iodide to yield different products . These methods could potentially be adapted for the synthesis of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed using analytical and spectral data, including IR, 1H NMR, and MS . These techniques are essential for determining the structure of complex organic molecules and could be used to analyze the structure of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile once synthesized.

Chemical Reactions Analysis

The papers describe the reactivity of the synthesized compounds with various reagents. In the first study, the naphtho-triazino-thiadiazole derivative reacts with alkyl, aralkyl, and phenacyl halides to form thioethers . The second study shows that the tetrahydropyrimidine derivative undergoes reactions with chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines and with methyl iodide to yield a tris(methylsulfanyl)pyrimidine derivative . These reactions indicate that the methylsulfanyl group is a versatile functional group that can participate in various chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide explicit information on the physical and chemical properties of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile, they do offer data on similar sulfur-containing heterocycles. The properties of these compounds can be inferred from their molecular structure and the nature of their functional groups. For example, the presence of the methylsulfanyl group suggests potential lipophilicity and reactivity due to the sulfur atom, while the nitrile group could contribute to the compound's polarity and reactivity in nucleophilic addition reactions.

科学研究应用

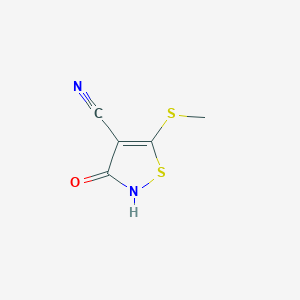

合成和化学反应

化学物质 3-羟基-5-(甲硫基)-1,2-噻唑-4-腈用于各种合成工艺中以生产新型杂环化合物,展示了其在有机合成中的多功能性。例如,它在通过涉及连续分子内环化反应的多米诺反应合成 2H-吡喃并[4",3",2":4',5']色烯并[2',3':4,5]噻并[2,3-b]吡啶-2-酮中起着至关重要的作用。此过程突出了该化学物质参与复杂转化以产生具有潜在药理活性的化合物的能力 (Bondarenko 等人,2016)。

此外,3-羟基-5-(甲硫基)-1,2-噻唑-4-腈衍生物已经合成并与各种烷基化剂反应,证明了该化合物反应性和在生产一系列化学结构中的用途。这包括形成噻并[2,3-d]嘧啶和氨基取代的嘧啶,强调了该化合物在扩大合成有机化学多样性中的作用 (Briel 等人,2002)。

绿色化学和环境应用

在绿色化学领域,3-羟基-5-(甲硫基)-1,2-噻唑-4-腈作为使用环保程序合成新型 5-氨基-双吡唑-4-腈的前体。该合成采用可回收的纳米催化剂,证明了该化合物对可持续化学实践的贡献。该过程不仅产生了高质量的产品,而且还通过最大限度地减少浪费和避免使用有毒催化剂来遵循绿色化学的原则,突出了该化合物在开发环保合成方法中的作用 (Nikpassand 等人,2021)。

新型化合物开发

进一步展示其多功能性,3-羟基-5-(甲硫基)-1,2-噻唑-4-腈参与创造独特的化学实体。例如,其衍生物已被用于开发基于磺胺甲恶唑的偶氮染料。这些化合物表现出有希望的抗菌和抗癌活性,表明从 3-羟基-5-(甲硫基)-1,2-噻唑-4-腈衍生的化学物质具有潜在的医药和生物学应用。从这种化学物质产生具有显着生物活性的化合物的能力凸显了其在药物研究和开发中的重要性 (Mallikarjuna 和 Keshavayya,2020)。

安全和危害

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and safety precautions.

未来方向

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.

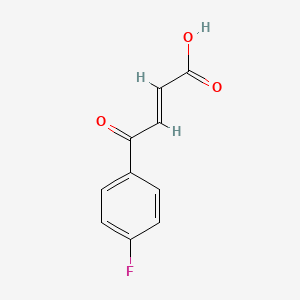

属性

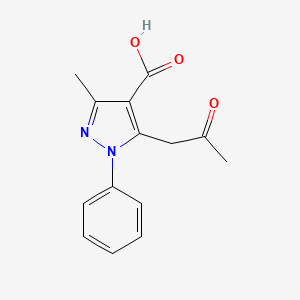

IUPAC Name |

5-methylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS2/c1-9-5-3(2-6)4(8)7-10-5/h1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKPBSKKJZGMPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NS1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351694 |

Source

|

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

CAS RN |

4886-02-6 |

Source

|

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)